![molecular formula C40H22N4O8 B5568760 2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)

2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

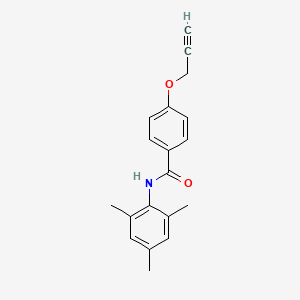

The synthesis of compounds related to 2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid) often involves condensation reactions, Suzuki cross-coupling, and nucleophilic ring-opening methods. For example, novel diimide–dicarboxylic acids were synthesized through the condensation of specific pyridine derivatives with trimellitic anhydride, showcasing the methodology in creating complex molecular architectures like poly(amide–imide)s with good thermal stability (Behniafar & Banihashemi, 2004). Additionally, pyromellitic diimide-based macrocycles and derivatives have been synthesized through cyclocondensation and Sonogashira coupling reactions, contributing to the understanding of electrostatic interactions and aggregation capabilities of these molecules (Kato et al., 2008).

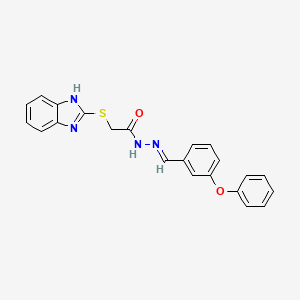

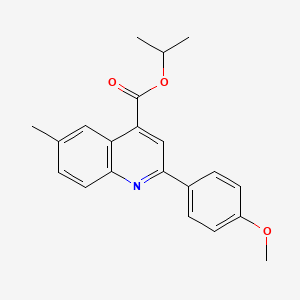

Molecular Structure Analysis

The molecular structure of compounds like 2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid) and their derivatives is characterized by intricate arrangements contributing to their unique physical and chemical properties. For instance, X-ray crystallography studies have revealed detailed structural properties, including intramolecular and intermolecular arrangements, crucial for understanding their functionality and interaction mechanisms (Kato et al., 2008).

科学的研究の応用

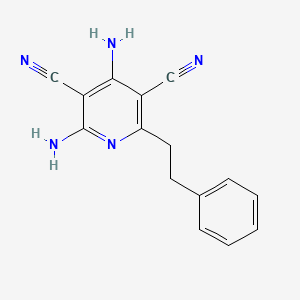

Synthesis and Characterization of Novel Polymers

Researchers have synthesized new diimide–dicarboxylic acids and poly(amide–imide)s based on similar complex molecules, highlighting the utility of such compounds in creating novel polymeric materials. These polymers exhibit good solubilities and excellent thermal stability, suggesting potential applications in high-performance materials (Behniafar & Banihashemi, 2004).

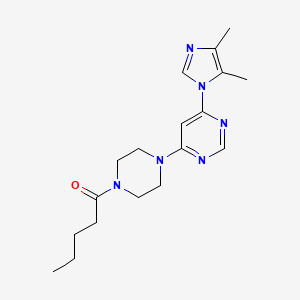

Electropolymerization and Crosslinking

The electropolymerization of compounds containing phthaloperinone units demonstrates the formation of π-dimers and σ-bonded segments, indicating the potential for designing electroactive materials with tailored properties for electronic applications (Czichy et al., 2021).

Organic Salt Formation and Color Variations

The creation of organic salts through the interaction of N,N′-bis(glycinyl)pyromellitic diimide with various N-containing bases has been studied. This work reveals how the interaction patterns between organic cations and anions can influence the color and optical properties of the resultant materials (Ge et al., 2011).

Coordination Complexes for Environmental Applications

Coordination complexes based on flexible dicarboxylate and different N-donor coligands have been explored for the degradation of organic dye pollutants. This research underscores the relevance of such molecular structures in developing photocatalytic materials for environmental remediation (Lu et al., 2021).

Optical Activity and Thermal Stability in Polymers

The synthesis and characterization of optically active poly(azo-ester-imide)s demonstrate the potential of incorporating complex diimide structures into polymers to achieve materials with specific optical and thermal properties. These findings suggest applications in areas requiring materials with precise optical activities and high thermal resistance (Hajipour et al., 2009).

特性

IUPAC Name |

2-[4-[2-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H22N4O8/c45-35-28-16-10-24(39(49)50)18-30(28)37(47)43(35)26-12-6-22(7-13-26)33-20-32(21-4-2-1-3-5-21)41-34(42-33)23-8-14-27(15-9-23)44-36(46)29-17-11-25(40(51)52)19-31(29)38(44)48/h1-20H,(H,49,50)(H,51,52) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRWNOWVYAXWPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O)C6=CC=C(C=C6)N7C(=O)C8=C(C7=O)C=C(C=C8)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H22N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)

![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)